molecular formula C12H4Cl6 B1348240 2,3,3',4,5,6-Hexachlorobiphenyl CAS No. 41411-62-5

2,3,3',4,5,6-Hexachlorobiphenyl

Cat. No.: B1348240
CAS No.: 41411-62-5
M. Wt: 360.9 g/mol
InChI Key: JHJMZCXLJXRCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3',4,5,6-Hexachlorobiphenyl is a synthetic organic compound belonging to the class of polychlorinated biphenyls (PCBs) . These compounds are no longer produced due to toxicity concerns, but their persistence in the environment and bioaccumulation in the food chain make them a significant subject of environmental and toxicological research . This congener has been identified as part of the human exposome and has been detected in human blood . PCBs are studied for their structure-activity relationships, particularly their action as inducers of drug-metabolizing enzymes such as cytochrome P450 . The biological effects of certain PCB congeners are mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor . Upon binding, the AhR complex translocates to the cell nucleus and regulates gene expression, which can lead to a variety of toxic and biological responses . Research-grade this compound is offered as a certified reference material to support these and other scientific investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJMZCXLJXRCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866044
Record name 2,3,3',4,5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41411-62-5
Record name 2,3,3',4,5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1JM05370
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Global Distribution of Hexachlorobiphenyls

Atmospheric Distribution and Transport

Polychlorinated biphenyls, including 2,3,3',4,5,6-hexachlorobiphenyl, are semi-volatile organic compounds, which allows them to volatilize and be transported over long distances in the atmosphere. ntnu.noresearchgate.net This long-range atmospheric transport is a primary mechanism for the global distribution of PCBs, leading to their presence in even remote areas where they were never used. researchgate.netosti.gov The concentration of PCBs in the atmosphere generally decreases with distance from land-based sources. osti.gov

The volatility of PCBs is temperature-dependent, with higher temperatures increasing the rate of evaporation into the atmosphere. ntnu.no This suggests that climate change could influence the atmospheric transport and distribution of these compounds. ntnu.no Atmospheric PCBs can be returned to terrestrial and aquatic environments through wet and dry deposition. mdpi.com Studies have shown that the atmosphere can act as both a source and a sink for PCBs in aquatic ecosystems, depending on the relative concentrations in the air and water. nih.gov

Aquatic Ecosystems: Water, Sediment, and Biota

Due to their low water solubility and lipophilic (fat-loving) nature, hexachlorobiphenyls have a strong tendency to adsorb to particulate matter in aquatic environments, eventually settling and accumulating in sediments. mdpi.commst.dk Sediments, therefore, act as a significant reservoir for PCBs, which can then be a continuing source of contamination to the overlying water column and aquatic life. epa.govnih.gov

The concentration of PCBs in aquatic ecosystems can vary widely depending on proximity to industrial and urban areas. For instance, a study of the Houston Ship Channel found total PCB concentrations ranging from 0.49 to 12.49 ng/L in water and from 4.18 to 4601 ng/g dry weight in sediment, with the highest levels in the most industrialized sections. nih.gov

The bioaccumulation of hexachlorobiphenyls in aquatic organisms is a significant concern. These compounds accumulate in the fatty tissues of organisms, and their concentrations can increase at higher trophic levels in the food web, a process known as biomagnification. researchgate.netmdpi.com Studies have documented the presence of PCBs in a variety of aquatic biota, including fish, crabs, and other invertebrates. epa.govnih.govresearchgate.net The concentration of PCBs in these organisms often reflects the levels found in the surrounding sediment and water. epa.govresearchgate.net For example, in the Delaware River Estuary, the highest PCB concentrations in white perch and channel catfish were found in areas with the most contaminated sediment. researchgate.net

Terrestrial Systems: Soil and Vegetation

Similar to aquatic sediments, soil acts as a major sink for PCBs in terrestrial environments. mdpi.com Contamination of soil can occur through atmospheric deposition, as well as from spills and the disposal of PCB-containing materials. mdpi.com The persistence of these compounds in soil means they can remain a long-term source of exposure for organisms.

Research has shown that plants can take up PCBs from contaminated soil. One study investigating the phytoremediation of PCB-contaminated soil found that certain plants, such as Medicago sativa and Lolium italicum, could reduce the concentration of specific PCB congeners in the soil. researchgate.net However, the uptake and bioaccumulation of PCBs in plants can also introduce these contaminants into terrestrial food webs. ccme.ca

Sources and Environmental Formation Pathways

Legacy Industrial Sources and Commercial PCB Mixtures (e.g., Aroclor 1260)

The primary source of this compound and other PCBs in the environment is their historical use in various industrial applications. ontosight.ai Commercial PCB mixtures, such as those sold under the trade name Aroclor, were widely used as dielectric fluids in transformers and capacitors, as heat transfer fluids, and in products like paints and plasticizers. wikipedia.orgcdc.gov Although the production of PCBs was banned in many countries in the late 1970s, these legacy sources continue to release PCBs into the environment through leaks, spills, and improper disposal. wikipedia.org

This compound (PCB 166) is a known component of some of these commercial mixtures. For instance, it has been detected in Aroclor 1260. epa.gov The analysis of PCB congeners in environmental samples can sometimes provide clues about the original Aroclor mixture that was the source of the contamination. epa.gov

Weight Percent of PCB Homologs in Aroclor 1260

HomologWeight Percent
Monochlorobiphenyl<0.1
Dichlorobiphenyl<0.1
Trichlorobiphenyl0.9
Tetrachlorobiphenyl12.2
Pentachlorobiphenyl38.0
Hexachlorobiphenyl41.0
Heptachlorobiphenyl7.7
Octachlorobiphenyl0.2
Nonachlorobiphenyl<0.1

Data derived from analyses of Aroclor mixtures.

Pyrolysis Products and Their Contribution to Environmental Load (e.g., PCDDs and PCDFs)

In addition to their direct release from industrial products, PCBs can also be formed and released through thermal processes. The pyrolysis, or thermal decomposition in the absence of oxygen, of certain chlorinated organic compounds can lead to the formation of PCBs. researchgate.net For example, the pyrolysis of chlorobenzenes has been shown to produce various PCB congeners. researchgate.net

Furthermore, the combustion or pyrolysis of PCB mixtures themselves can generate other highly toxic compounds, including polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govnih.govresearchgate.net Fires involving electrical equipment containing PCBs, for instance, can be a source of these hazardous byproducts. nih.govnih.govresearchgate.net Studies have shown that the pyrolysis of hexachlorobiphenyl isomers can lead to the formation of tetrachlorodibenzofurans and pentachlorodibenzofurans. epa.gov The co-pyrolysis of materials containing PCBs, such as printed circuit boards, with other waste streams is an area of ongoing research to understand and potentially mitigate the formation of these toxic byproducts. pan.plrsc.orgsapub.org

Environmental Formation of Hydroxylated Hexachlorobiphenyls (OH-PCBs)

The biotransformation of polychlorinated biphenyls (PCBs) into hydroxylated metabolites (OH-PCBs) is a critical process influencing their environmental fate and toxicological profiles. This transformation is primarily mediated by metabolic processes in living organisms and, to a lesser extent, through abiotic reactions in the environment.

The metabolism of PCBs, including the congener this compound (also known as PCB 142), is a complex process that can impact their persistence and potential for harm. nih.gov While a significant portion of hydroxylated metabolites are formed to be excreted from the body, some can be as persistent as the parent compounds and exhibit their own toxic effects. nih.gov The formation of these metabolites often involves electrophilic intermediates, such as arene oxides, which can react with cellular macromolecules like proteins and DNA. nih.gov Further oxidation of OH-PCBs can lead to the formation of highly reactive quinones and semiquinones. nih.gov

The liver is the primary site for PCB metabolism in vertebrates, where cytochrome P-450 enzymes catalyze the hydroxylation of the biphenyl (B1667301) rings. cdc.gov The rate and position of this hydroxylation are highly dependent on the specific arrangement of chlorine atoms on the biphenyl structure. cdc.gov

For the specific congener this compound (PCB 142), several hydroxylated metabolites have been identified. These are formed by the addition of a hydroxyl group to the biphenyl structure. The identified mono-hydroxylated metabolites of PCB 142 are presented in the table below.

Table 1: Identified Hydroxylated Metabolites of this compound (PCB 142)

Metabolite NamePosition of Hydroxyl Group
3'-OH-PCB 1423'
4'-OH-PCB 1424'
5'-OH-PCB 1425'
6'-OH-PCB 1426'

Source: Adapted from a 2016 study on the metabolism and metabolites of polychlorinated biphenyls. nih.gov

Environmental Monitoring Studies and Observed Trends

National and International Environmental Surveillance Programs

Globally, several national and international programs are in place to monitor the presence of persistent organic pollutants (POPs) like PCBs in various environmental compartments. However, specific monitoring data for the congener this compound are not widely reported in the context of these large-scale surveillance programs.

For instance, the German Environmental Specimen Bank has been utilized to investigate the relationships between PCB concentrations in human and environmental samples in Saxony, Germany, focusing on congeners such as PCB 138, 153, and 180. nih.gov Similarly, the U.S. Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES) monitors the exposure of the U.S. population to various environmental chemicals, including PCBs, though specific data for this compound is not detailed in readily available reports. epa.gov

While comprehensive monitoring programs for general PCBs exist, detailed and publicly accessible data focusing specifically on the congener this compound within these national and international frameworks appears to be limited.

Spatiotemporal Variability of Hexachlorobiphenyl Congener Levels

Studies on the spatiotemporal variability of PCBs demonstrate that the concentrations and congener profiles of these compounds can differ significantly across geographical locations and over time. These variations are influenced by historical usage patterns, environmental transport and deposition, and the physicochemical properties of the individual congeners.

Research conducted in Europe using pine needles as passive air samplers has revealed spatiotemporal patterns in PCB levels and congener profiles, with differences observed between various land use types in countries like Sweden, the Czech Republic, and Slovakia. researchgate.net Such studies often focus on a suite of indicator PCBs, which typically include congeners like PCB 28, 52, 101, 138, 153, and 180. researchgate.net

Long-term monitoring in the Great Lakes region of North America under the Integrated Atmospheric Deposition Network (IADN) has also provided valuable data on the temporal and spatial trends of atmospheric PCB concentrations. nih.gov These studies have shown decreasing trends for many PCB congeners, although the rate of decline can vary. nih.gov

Environmental Transport and Physicochemical Fate Processes

Persistence and Recalcitrance to Degradation

2,3,3',4,5,6-Hexachlorobiphenyl is a persistent organic pollutant (POP) that is highly resistant to environmental degradation. ontosight.ai This persistence is a hallmark of many PCB congeners, particularly those with a higher number of chlorine atoms. researchgate.netnih.gov The stability of the biphenyl (B1667301) structure, coupled with the extensive chlorination, renders it recalcitrant to both biological and chemical breakdown processes.

Research indicates that the half-life of hexachlorobiphenyls can be substantial, contributing to their long-term presence in various environmental matrices. For instance, the estimated atmospheric half-life for 2,3,3',4,4',5'-Hexachlorobiphenyl, a similar hexachloro-congener, ranges from 11 to 114 days, depending on the concentration of hydroxyl radicals in the atmosphere. epa.gov Another related compound, hexachlorobenzene, demonstrates even greater persistence with an estimated half-life in soil of 3 to 6 years. cdc.gov While specific degradation data for this compound is limited, the general trend for PCBs suggests a long environmental residence time.

The number and position of chlorine atoms on the biphenyl rings are critical determinants of a PCB's environmental stability and its susceptibility to degradation. researchgate.netnih.gov Generally, as the number of chlorine atoms increases, the rate of biodegradation decreases. researchgate.netnih.gov This is because the C-Cl bond is strong and the chlorine atoms sterically hinder enzymatic attack by microorganisms.

Adsorption, Desorption, and Partitioning Behavior

The movement and distribution of this compound in the environment are heavily influenced by its tendency to adsorb to solids and partition between different environmental phases. researchgate.net Due to its hydrophobic nature and low water solubility, this compound strongly associates with particulate matter in water and soil. usda.gov

Studies on hexachlorobiphenyl have shown that its adsorption and desorption from sediments are complex processes that are not always fully reversible. epa.govepa.gov This suggests that once bound to sediment particles, it is not easily released back into the water column, leading to its accumulation in benthic environments. epa.gov The partitioning behavior of PCBs is a key factor in their bioavailability and the potential for them to enter the food chain.

The primary sorbents for this compound in soil and sediment are organic matter and, to a lesser extent, clay minerals. researchgate.netusda.gov The high octanol-water partition coefficient (Kow) of hexachlorobiphenyls indicates a strong affinity for organic carbon. This means that soils and sediments with higher organic matter content will have a greater capacity to retain this compound. researchgate.netarxiv.org

The interaction with organic matter is primarily through hydrophobic partitioning, where the nonpolar PCB molecule seeks to move from the polar water phase into the nonpolar organic phase of the soil or sediment. researchgate.netarxiv.org Clay minerals can also contribute to adsorption, although the mechanisms are more complex and may involve surface interactions. The composition of the soil organic matter, such as the presence of alkylated aromatic compounds and phenols, can influence the strength of the binding. researchgate.netarxiv.org

Volatilization Dynamics from Contaminated Matrices

Volatilization is a significant process for the redistribution of PCBs from contaminated soils and water bodies into the atmosphere. The tendency of a PCB to volatilize is governed by its Henry's Law constant, which relates its concentration in the air to its concentration in water. Despite their low vapor pressure, the very low water solubility of hexachlorobiphenyls can result in a significant potential for volatilization from water surfaces.

For less volatile compounds like hexachlorobiphenyls, volatilization from soil is more complex and is influenced by factors such as soil temperature, moisture content, and the strength of adsorption to soil particles. While direct data on the volatilization of this compound is scarce, the general principles suggest that it will be a slow but persistent process, contributing to its long-range atmospheric transport.

Long-Range Atmospheric and Oceanic Transport Mechanisms

The persistence and semi-volatile nature of this compound make it susceptible to long-range environmental transport. nih.gov Through a process known as "global distillation" or the "grasshopper effect," these compounds can evaporate from warmer regions, travel through the atmosphere, and then deposit in cooler, higher latitude environments like the Arctic and Antarctic. copernicus.orgresearchgate.net This process is driven by cycles of volatilization and deposition.

PCBs can be transported in the atmosphere in the vapor phase or adsorbed to airborne particulate matter. nih.gov The partitioning between the gas phase and particulate matter depends on the ambient temperature and the properties of the aerosol particles. Oceanic currents also play a role in the global distribution of PCBs, transporting them over vast distances. researchgate.net The presence of PCBs in remote ecosystems, far from any original sources, is a testament to the efficiency of these long-range transport mechanisms. researchgate.net

Data Tables

Table 1: Physicochemical Properties Influencing Environmental Fate

PropertyValueImplication for Environmental Behavior
PersistenceHighResistant to degradation, leading to long-term environmental presence.
Water SolubilityLowTends to partition out of water and into sediment and biota.
Octanol-Water Partition Coefficient (Kow)HighStrong affinity for organic matter in soil and sediment.
Vapor PressureLowVolatilization is slow but can contribute to atmospheric transport.
Henry's Law ConstantModerate to HighPotential for volatilization from water surfaces.

Table 2: Factors Affecting the Environmental Transport of this compound

Transport ProcessKey Influencing FactorsEnvironmental Significance
Adsorption/Desorption Soil/sediment organic matter content, clay content, particle size.Determines the mobility and bioavailability of the compound in soil and aquatic systems.
Volatilization Temperature, soil moisture, adsorption strength.Mechanism for release from contaminated surfaces into the atmosphere.
Atmospheric Transport Wind patterns, atmospheric particle concentration, temperature gradients.Facilitates global distribution to remote ecosystems.
Oceanic Transport Ocean currents, partitioning to suspended particles.Contributes to the widespread dispersal of the compound in marine environments.

Bioaccumulation, Biomagnification, and Trophic Transfer of Hexachlorobiphenyls

Mechanisms of Bioaccumulation in Biological Systems

Bioaccumulation is the net result of the uptake, distribution, and elimination of a substance in an organism. ecetoc.org For 2,3,3',4,5,6-hexachlorobiphenyl, this process is largely dictated by its physical and chemical properties, which favor its retention in biological tissues.

The primary mechanism for the uptake of this compound into organisms is passive diffusion across biological membranes. This process is driven by the concentration gradient of the chemical between the external environment and the organism's tissues. Studies on other PCB congeners have shown that for unicellular organisms like protozoa, diffusive uptake is the dominant pathway, surpassing ingestion of contaminated prey. nih.gov This is particularly true for lipophilic compounds which readily partition into the lipid-rich membranes of cells. The low water solubility and high lipid solubility of hexachlorobiphenyls facilitate their movement from an aqueous environment into the fatty tissues of organisms.

The lipophilicity of a chemical, quantified by the octanol-water partition coefficient (Log KOW), is a critical determinant of its bioaccumulation potential. ecetoc.org A high Log KOW value indicates a strong affinity for lipids, leading to greater accumulation in the fatty tissues of organisms. For a compound to be considered for its bioaccumulation potential, its logKow value should typically range between 5 and 8. ecetoc.org While a higher Log KOW generally correlates with increased bioaccumulation, extremely lipophilic substances may exhibit reduced uptake kinetics due to their very low water solubility and mobility. ecetoc.org The molecular size and weight also play a role, as they can limit diffusion across cell membranes. ecetoc.org

Trophic Transfer and Biomagnification in Aquatic and Terrestrial Food Webs

Once this compound enters the food web, it is subject to trophic transfer and biomagnification, leading to progressively higher concentrations in organisms at higher trophic levels.

The potential for a substance to biomagnify is assessed using metrics like the biomagnification factor (BMF). nih.gov A BMF greater than 1 indicates that the chemical concentration in a predator is higher than in its prey, signifying biomagnification. epa.gov These factors are often lipid-normalized to account for the varying fat content among different organisms. epa.gov For hydrophobic compounds with a log(Kow) greater than 6 and that are not easily metabolized, BMFs in fish are typically in the range of 3 to 5. ecetoc.org

Table 1: Factors Influencing Biomagnification

Factor Description
Lipophilicity (Log KOW) High values lead to greater partitioning into fatty tissues.
Metabolic Transformation Slow metabolism prevents elimination from the body.
Trophic Level Organisms at higher trophic levels consume contaminated prey, leading to magnification.

| Food Web Structure | The specific predator-prey relationships within an ecosystem influence transfer pathways. |

Different PCB congeners exhibit varying patterns of accumulation and magnification. Studies have shown that moderately chlorinated homologs, such as hexachlorobiphenyls, often dominate PCB profiles in fish tissues. nih.govkaust.edu.sa The specific structure of the congener influences its resistance to metabolic degradation, with some congeners being more persistent than others. For instance, the presence or absence of chlorine atoms at specific positions on the biphenyl (B1667301) rings can affect the rate of metabolism and subsequent bioaccumulation. nih.gov Research on various marine fish species has revealed that congener profiles can be species- and region-specific, reflecting different sources of contamination and ecological interactions. uib.no

Bioconcentration in Various Organisms and Tissues

Bioconcentration, the uptake of a chemical from the surrounding water, is a significant pathway for aquatic organisms. ecetoc.org Due to its lipophilic nature, this compound readily bioconcentrates in the fatty tissues of fish, invertebrates, and other aquatic life. nih.govkaust.edu.sa The concentration of this compound can vary significantly among different tissues within an organism, with higher levels typically found in lipid-rich tissues such as the liver and adipose tissue. nih.gov Studies on fish have shown that PCB profiles in the liver can differ from those in muscle tissue, indicating tissue-specific accumulation patterns. uib.no

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Polychlorinated biphenyls (PCBs)

Accumulation in Aquatic Biota (e.g., Plankton, Fish, Water Birds)

The aquatic environment serves as a primary reservoir for polychlorinated biphenyls (PCBs), including this compound. These compounds enter waterways through various means and can be found in water, sediment, and, consequently, in aquatic life. youtube.comepa.gov The accumulation of these contaminants in aquatic organisms is a significant concern due to the potential for transfer through the food web. ontario.ca

Once in an aquatic system, PCBs can be taken up by organisms through different pathways. For fish, this can occur via direct absorption from the water through their gills or through the consumption of contaminated food. mdpi.com The lipophilic nature of these compounds means they readily partition into the fatty tissues of organisms, leading to bioaccumulation. epa.gov

The process of biomagnification is also a key concern, where the concentration of a toxin increases at successively higher levels in a food chain. youtube.comrivm.nl This begins with uptake by organisms at the bottom of the food chain, such as plankton. These are then consumed by small fish, which are in turn eaten by larger fish, and so on, with the concentration of the PCB magnifying at each step. youtube.com

Studies have shown that the concentration of PCBs in fish can vary depending on the species and their position in the food web. mdpi.com Carnivorous fish that feed on other fish tend to have higher levels of bioaccumulation. mdpi.com The concentration of PCBs in fish tissue can exceed the screening values set by environmental protection agencies, indicating a potential risk. nih.gov

The transfer of these compounds continues up the food chain to water birds that consume fish. This trophic transfer can lead to significant accumulations in these top predators, posing a threat to their health and reproductive success. gfredlee.com

Below is a data table summarizing the accumulation of PCBs in various aquatic organisms.

OrganismConcentration Range (ng/g wet weight)Key Findings
Fish (general) 14 to 530 (sum of 25 PCB congeners) nih.govConcentrations can exceed EPA screening values. nih.gov
Chirostoma spp. 0.30–5.31 (dry weight) mdpi.comLower accumulation compared to other studied species in the same environment. mdpi.com
Cyprinus carpio 1.06–6.07 (dry weight) mdpi.comPotentially bioaccumulates a higher amount of PCBs compared to other species in the same study. mdpi.com
Oreochromis aureus 0.55–7.20 (dry weight) mdpi.comShowed a wide range of PCB accumulation. mdpi.com
Smallmouth bass Highest levels among three species studied nih.govDemonstrated significant site-to-site variations in contaminant levels. nih.gov
Black crappie Little variation throughout the study area nih.govShowed less variability in PCB concentrations across different locations. nih.gov

Tissue Distribution in Terrestrial Organisms

In terrestrial organisms, including mammals, this compound and other PCBs are primarily absorbed through the diet. Once ingested, these lipophilic compounds are well absorbed and distribute to various tissues, with a significant tendency to accumulate in adipose tissue (body fat) and the liver. nih.gov

The distribution of PCBs in tissues is largely influenced by the lipid content of the tissue. nih.gov For instance, PCB concentrations are generally much higher in adipose tissue compared to serum. nih.gov The brain is a notable exception to this general rule due to the blood-brain barrier and its unique lipid composition, resulting in lower PCB levels compared to subcutaneous fat. nih.gov

Studies on occupationally exposed individuals have shown that the concentration of PCBs in adipose tissue is proportional to the concentration in plasma, with a high partition ratio, indicating a strong preference for fatty tissues. nih.gov The specific pattern of PCB congeners present in tissues can also differ from the original PCB mixture to which the organism was exposed, reflecting differences in metabolism and elimination rates among congeners. nih.gov

Research on wild terrestrial mammals has also documented the presence of PCBs in their adipose tissue, with concentrations varying between species. researchgate.net These differences can be attributed to diet and metabolic variations among the animals.

The following table provides an overview of the tissue distribution of PCBs in terrestrial organisms.

Organism/TissueKey Findings on PCB Distribution
Humans (general) Well absorbed and distributed to the liver and body lipids. nih.gov
Human Adipose Tissue Major site of accumulation. nih.govnih.gov
Human Liver Significant accumulation site, with the liver-to-adipose tissue ratio potentially increasing with higher exposure levels. nih.gov
Human Brain Lower PCB levels compared to adipose tissue due to the blood-brain barrier. nih.gov
Rodents Well absorbed and distributed to various tissues, with major accumulation in adipose tissue and liver. nih.gov
Wild Terrestrial Mammals PCBs are found in adipose tissue, with concentrations varying by species. researchgate.net

Metabolism and Biotransformation Pathways of Hexachlorobiphenyls

Microbial Biodegradation in Environmental Matrices

Microbial degradation of PCBs in environmental settings like soil and sediment is a key process influencing their persistence and fate. The structure of an individual congener, such as 2,3,3',4,5,6-hexachlorobiphenyl, dictates the feasibility and route of its breakdown by microorganisms.

Aerobic Degradation Mechanisms

Aerobic degradation of PCBs is typically initiated by bacteria that can utilize biphenyl (B1667301) as a carbon source. This process is most effective for less chlorinated congeners.

The primary mechanism for aerobic PCB degradation is the biphenyl catabolic pathway, initiated by a powerful enzyme called biphenyl dioxygenase. This enzyme attacks the biphenyl rings, introducing oxygen to create dihydrodiols. For this to occur, the enzyme requires two adjacent, non-chlorinated carbon atoms. The substitution pattern of this compound, with chlorines at the 2,3,3',4,5,6 positions, presents significant challenges for typical dioxygenase enzymes. The 2',3'- carbons on one ring are unchlorinated, theoretically providing a site for 2,3-dioxygenase attack. However, the high degree of chlorination and the presence of multiple ortho-chlorines (at positions 2 and 6) generally render highly chlorinated PCBs, like hexachlorobiphenyls, resistant to this mode of attack. epa.govresearchgate.net

Some specialized aerobic bacteria have demonstrated an ability to degrade more highly chlorinated PCBs. However, specific pathways for the aerobic degradation of this compound have not been specifically documented. Research into the degradation of other highly chlorinated congeners suggests that some microbial strains may possess novel enzymes capable of overcoming the steric hindrance imposed by multiple chlorine atoms, but this has not been shown for PCB 149.

The efficiency of aerobic PCB biodegradation is influenced by various environmental conditions. Optimal temperature and pH ranges are crucial for the metabolic activity of degrading bacteria. nih.gov The bioavailability of the PCB, which for a highly chlorinated and hydrophobic compound like this compound is very low, also severely limits its accessibility to microbial enzymes. nih.gov

Anaerobic Reductive Dechlorination

Under anaerobic conditions, found in deeper layers of sediments and waterlogged soils, a different microbial process known as reductive dechlorination can occur. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms.

Formation of Lower Chlorinated Metabolites

While the primary metabolic pathways for many PCBs involve oxidation, another significant transformation, particularly for higher chlorinated congeners, is dechlorination. This process involves the removal of chlorine atoms, resulting in the formation of lower chlorinated biphenyls. Although specific studies detailing the dechlorination of this compound are not abundant, the general mechanism is understood to occur in various environmental and biological systems. For instance, studies on other lower chlorinated PCBs, like 3-chlorobiphenyl (B164846) (PCB 2), have shown that human-relevant cell lines can produce dechlorinated metabolites. acs.orgnih.gov This suggests that similar pathways could potentially exist for more complex congeners. The process of dechlorination is significant because lower-chlorinated PCBs often exhibit different toxicological properties and may be more susceptible to further metabolism. nih.gov

Biotransformation in Higher Eukaryotic Organisms

In higher eukaryotic organisms, the biotransformation of PCBs is a critical determinant of their biological fate and effects. nih.gov The metabolism of these compounds is largely dependent on the organism's enzymatic systems and the specific chemical structure of the PCB congener.

Cytochrome P450 (CYP) Enzyme Systems in Metabolism

The initial and rate-limiting step in the metabolism of PCBs in vertebrates is typically mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These enzymes are responsible for oxidizing the PCB molecule, making it more water-soluble and easier to excrete. nih.govnih.gov Different CYP isoforms exhibit varying degrees of activity towards specific PCB congeners. For instance, CYP2A6 and CYP2B6 are known to be primary human P450 isoforms involved in the metabolism of ortho-chlorinated PCBs. nih.gov The pattern of chlorine substitution on the biphenyl rings heavily influences which CYP enzymes will metabolize a particular congener. nih.gov For example, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) is metabolized by CYP2B6 to a meta-hydroxylated product. nih.gov The efficiency of CYP-mediated metabolism is a key factor in the persistence of PCB congeners in the body. nih.gov

Hydroxylation and Epoxide Intermediate Formation

The primary reaction catalyzed by CYP enzymes is hydroxylation, which involves the insertion of a hydroxyl group (-OH) into the biphenyl structure. nih.gov This process can occur through two main mechanisms: direct hydroxylation or via the formation of an arene oxide (epoxide) intermediate. nih.govresearchgate.net The formation of an epoxide intermediate is a common pathway for less chlorinated biphenyls. nih.gov This epoxide is then typically hydrolyzed to a dihydrodiol, which can be further oxidized to a dihydroxylated PCB. youtube.comlibretexts.org Studies with human hepatic microsomes on congeners like 2,2'3,3',6,6'-hexachlorobiphenyl (236-HCB) have suggested the formation of an arene oxide intermediate, as evidenced by the covalent binding of the PCB to microsomal proteins, which is decreased by the addition of glutathione (B108866). nih.gov The resulting hydroxylated PCBs (OH-PCBs) are major metabolites that can be either eliminated or, in some cases, retained in the body. epa.gov

Conjugation Pathways (e.g., Glucuronide, Glutathione)

Following hydroxylation, the OH-PCBs can undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion. nih.govacs.org The two main conjugation pathways are glucuronidation and sulfation.

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid molecule to the hydroxyl group of the OH-PCB. Studies on lower chlorinated PCBs have shown that certain hydroxylated isomers are preferentially metabolized to glucuronide conjugates. nih.gov

Glutathione Conjugation: The epoxide intermediates formed during CYP-mediated metabolism can also be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This pathway leads to the formation of mercapturic acid derivatives, which are then excreted. The addition of reduced glutathione has been shown to decrease the covalent binding of PCB metabolites to proteins, indicating its role in detoxifying reactive intermediates. nih.gov

These conjugation reactions are essential for the detoxification and elimination of PCB metabolites. nih.gov

Formation of Methylsulfonyl Metabolites

A specific class of persistent metabolites derived from PCBs are methylsulfonyl-PCBs (MeSO2-PCBs). epa.govnih.gov The formation of these metabolites is a multi-step process that begins with the glutathione conjugation of a PCB arene oxide intermediate. The resulting conjugate is processed through the mercapturic acid pathway, eventually leading to a cysteine conjugate that can be cleaved by a C-S lyase. The resulting thiol-containing PCB can then be methylated and subsequently oxidized to form the final methylsulfonyl metabolite. nih.gov

Research has identified various MeSO2-PCB congeners in human and animal tissues. nih.gov Notably, 3-MeSO2-CB149 and 4-MeSO2-CB149 have been detected in human adipose tissue, seal blubber, and pelican muscle, indicating the biotransformation of this compound (PCB 149) through this pathway. nih.govresearchgate.net In human adipose tissue, 4-MeSO2-2,2',3,4',5',6-hexaCB (4-149) has been found at higher concentrations than many other MeSO2-PCBs. nih.gov

Congener-Specific Metabolic Clearance Rates and Factors

The rate at which a specific PCB congener is metabolized and cleared from the body is highly dependent on its structure. nih.govepa.gov Factors such as the number and position of chlorine atoms significantly influence the congener's susceptibility to metabolism. Congeners with adjacent non-chlorinated carbon atoms, particularly in the meta and para positions, are generally more readily metabolized. nih.gov Conversely, congeners lacking adjacent unsubstituted carbons, such as 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153), are highly resistant to metabolism and tend to bioaccumulate. nih.gov

Studies comparing different hexachlorobiphenyl isomers have demonstrated these structure-dependent differences in clearance. For example, tissue concentrations of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (236-HCB) were found to be considerably lower than those of 2,2',4,4',5,5'-hexachlorobiphenyl (245-HCB) in rats after administration, suggesting a more effective metabolism and clearance of the former. nih.gov The rate of metabolism can be quantified by determining the intrinsic clearance (Clint) in in vitro systems, such as cryopreserved hepatocytes. mdpi.com These rates are influenced by the activity of specific CYP enzymes and can vary between individuals and species. semanticscholar.org

Atropselective Metabolism of Chiral Hexachlorobiphenyls (e.g., PCB 132)

The biotransformation of polychlorinated biphenyls (PCBs) is a critical determinant of their persistence and toxicity. For chiral PCBs, which lack planar symmetry and exist as stable rotational isomers (atropisomers), this metabolism can be atropselective. This means that one atropisomer may be metabolized at a different rate or via a different pathway than its mirror image. The compound this compound (PCB 132) is a chiral PCB that has been the subject of research to understand these stereoselective processes.

Studies using human liver microsomes (HLMs) and specific recombinant human cytochrome P450 (P450) enzymes have demonstrated that PCB 132 is readily metabolized. nih.govoup.com The process is primarily oxidative, leading to the formation of hydroxylated metabolites (OH-PCBs). The specific P450 isoforms responsible for the metabolism of many ortho-chlorinated PCBs, including PCB 132, have been identified. researchgate.net Research with recombinant human enzymes has shown that CYP2A6 and CYP2B6, in particular, oxidize PCB 132 at the meta position. nih.gov Traces of para-hydroxylated metabolites have also been detected in incubations with CYP2E1, while no metabolites were observed in incubations with CYP1A2 or CYP3A4. nih.gov

The metabolism of PCB 132 by HLMs yields two primary products: a metabolite formed via a 1,2-shift, identified as 3'-OH-PCB 140, and a second meta-hydroxylated metabolite, 5'-OH-PCB 132. nih.govoup.com The formation of these metabolites is highly atropselective.

Detailed investigations into the metabolism of individual PCB 132 atropisomers have revealed distinct pathways:

(+)-PCB 132 is metabolized to form the E₁-5'-OH-PCB 132 atropisomer. nih.gov

(-)-PCB 132 is metabolized to form two different atropisomers: E₁-3'-OH-PCB 140 and E₂-5'-OH-PCB 132. nih.gov

Furthermore, the rate of metabolism shows a clear preference for one atropisomer. In studies with pooled human liver microsomes, the total quantity of hydroxylated metabolites formed from (-)-PCB 132 was found to be three times greater than that formed from (+)-PCB 132. nih.gov This preferential metabolism of the (-)-atropisomer is consistent with findings in studies using rat liver microsomes and purified rat CYP2B1, which also showed stereoselective biotransformation. nih.govnih.gov The atropisomer composition signatures of PCB 132 observed in these in vitro studies align with in vivo observations in rats, where enantiomeric fractions (EFs) were greater than 0.5, suggesting that CYP2B1-mediated biotransformation is a significant reason for the observed atropisomeric composition changes in these animals. nih.gov

This atropselective metabolism results in non-racemic enantiomeric fractions (EFs) of both the parent compound and its metabolites. oup.com For example, the atropselective formation of E₁-3'-OH-PCB 140 in incubations with HLMs resulted in EF values greater than 0.8 (ranging from 0.84 to 0.95), indicating a strong preference for the formation of one specific atropisomer of the metabolite. nih.gov The presence of non-racemic EFs for PCB 132 in various aquatic and riparian biota further confirms that these metabolic processes occur in living organisms and are species-dependent. nih.govacs.org

The competition between atropisomers at the enzyme's active site is a key factor in this stereoselectivity. Studies with rat CYP2B1 have shown that (+)-PCB 132 and (-)-PCB 132 competitively inhibit each other's biotransformation, even when no significant atropisomeric enrichment of the parent compound is observed in incubations of the racemic mixture. nih.gov This suggests that the two atropisomers interact differently with the P450 enzyme. nih.gov

Interactive Data Tables

Table 1: Atropselective Metabolism of PCB 132 by Pooled Human Liver Microsomes (pHLMs)

Substrate (Atropisomer)Metabolite FormedFinding
(+)-PCB 132E₁-5'-OH-PCB 132Primary pathway for the (+)-atropisomer. nih.gov
(-)-PCB 132E₁-3'-OH-PCB 140Formed from the (-)-atropisomer. nih.gov
(-)-PCB 132E₂-5'-OH-PCB 132Also formed from the (-)-atropisomer. nih.gov
Racemic PCB 132ΣOH-PCBsThe total amount of OH-PCBs from (-)-PCB 132 was 3x that from (+)-PCB 132. nih.gov

Table 2: Enantiomeric Fractions (EFs) and Yields of PCB 132 Metabolites from In Vitro Studies

Enzyme SourceParent CompoundMetaboliteEnantiomeric Fraction (EF)Yield (%)
Human Liver MicrosomesRacemic PCB 132E₁-3'-OH-PCB 140>0.80 (0.84-0.95) nih.govNot Reported
Rat CYP2B1Racemic PCB 1325'-OH-PCB 1320.85 nih.gov5.9% nih.gov

Advanced Analytical Methodologies for Hexachlorobiphenyls in Environmental Research

Sampling and Preservation Techniques for Environmental Matrices

The initial and one of the most critical stages in the analysis of hexachlorobiphenyls is the collection of a representative sample and its proper preservation. The choice of sampling and preservation methods is highly dependent on the environmental matrix being studied, such as water, soil, sediment, or biological tissues. intertekinform.comnih.gov

For aqueous samples, grab sampling is a common technique. cdc.gov To prevent degradation of the target analytes, samples are often collected in amber glass bottles to protect them from light. Preservation typically involves cooling the samples to 4°C to minimize microbial activity. researchgate.net

Soil and sediment samples are also generally collected as grab samples. Preservation for these matrices often involves freezing at temperatures of -20°C or lower to inhibit biological and chemical degradation of the PCBs. nih.gov For some analyses, freeze-drying of the samples may be employed as a pre-treatment step. intertekinform.com

Biological tissues, such as fish or marine mammal blubber, require careful handling to prevent decomposition and lipid peroxidation, which can interfere with the analysis. Samples are typically frozen immediately after collection and stored at low temperatures (e.g., -20°C or -80°C) until extraction. nih.gov

A summary of common preservation techniques for different environmental matrices is provided in the table below.

Environmental MatrixSampling MethodPreservation Technique
WaterGrab SamplingRefrigeration at 4°C
Soil/SedimentGrab SamplingFreezing (≤ -20°C)
Biological TissuesDissectionFreezing (≤ -20°C or -80°C)

Extraction Procedures from Diverse Sample Types

The extraction of hexachlorobiphenyls from the sample matrix is a crucial step that aims to isolate the analytes of interest from the bulk of the sample. The choice of extraction technique is dictated by the physical and chemical properties of the sample matrix. cdc.gov

For solid samples like soil and sediment, traditional extraction methods include Soxhlet extraction and pressurized liquid extraction (PLE). nih.govnih.gov Soxhlet extraction involves the continuous washing of the sample with an organic solvent, such as a hexane/acetone mixture, over an extended period. PLE, also known as accelerated solvent extraction, utilizes elevated temperatures and pressures to achieve faster and more efficient extractions with reduced solvent consumption. nih.gov

Tissue samples are challenging due to their high lipid content, which can interfere with the analysis. The extraction process for tissues often begins with homogenization to ensure a uniform sample. nih.gov Common extraction techniques for tissues include liquid-liquid extraction and PLE. nih.govprotocols.io A mixture of a polar and a non-polar solvent, such as 2-propanol and diethyl ether, can be used to efficiently extract the lipophilic PCBs from the tissue matrix. nih.gov

Aqueous samples are typically extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). protocols.ionih.gov In LLE, the water sample is repeatedly extracted with a water-immiscible organic solvent like dichloromethane. SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the PCBs, which are then eluted with a small volume of an organic solvent. nih.gov

Supercritical fluid extraction (SFE) has emerged as a more environmentally friendly alternative to traditional solvent extraction methods. researchgate.net SFE typically uses carbon dioxide (CO2) as the extraction solvent, which becomes a supercritical fluid at temperatures and pressures above its critical point (31°C and 74 bar). wikipedia.orgcsic.es

In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to efficiently penetrate solid matrices and dissolve the target analytes. wikipedia.org The solvating power of the supercritical fluid can be adjusted by modifying the pressure and temperature, which allows for selective extraction. wikipedia.orgcsic.es SFE is a rapid and convenient method for sample preparation and can be coupled online with various analytical instruments. researchgate.net A combined solid-phase extraction (SPE) and SFE procedure has been developed for the analysis of PCBs in wastewater, demonstrating good recoveries. nih.gov

Sample Cleanup Strategies for Interference Removal

Following extraction, the sample extract often contains a variety of co-extracted compounds, such as lipids, pigments, and other organic pollutants, that can interfere with the chromatographic analysis. nih.gov Therefore, a cleanup step is essential to remove these interferences and isolate the PCBs.

Common cleanup techniques involve the use of adsorption chromatography with materials like Florisil, silica gel, or alumina. nih.govcdc.govwisconsin.gov These adsorbents can effectively separate PCBs from more polar interfering compounds.

For highly contaminated samples or those with complex matrices, a more rigorous cleanup procedure may be necessary. The sequential sulfuric acid/potassium permanganate cleanup, as described in EPA Method 3665A, is a powerful technique for removing interfering compounds from sample extracts prior to PCB analysis. epa.govepa.gov

This method involves the sequential treatment of the hexane extract with concentrated sulfuric acid and then with a 5% aqueous solution of potassium permanganate. epa.gov The concentrated sulfuric acid is effective at destroying many organic compounds through oxidation and sulfonation. The subsequent treatment with potassium permanganate further removes any remaining oxidizable interferences. epa.gov It is important to note that this aggressive cleanup method will also destroy many other organic compounds, including certain pesticides. epa.gov

The table below outlines the key steps in the sequential sulfuric acid/potassium permanganate cleanup process.

StepReagentPurpose
1Concentrated Sulfuric AcidRemoves easily oxidizable and sulfonatable organic interferences.
25% Aqueous Potassium PermanganateRemoves remaining oxidizable interferences that are resistant to sulfuric acid.

High-Resolution Chromatographic Separation Techniques

The final step in the analysis of hexachlorobiphenyls is their separation and quantification using high-resolution chromatography. Gas chromatography (GC) is the most commonly used technique for PCB analysis. cdc.gov

High-resolution capillary GC columns are essential for separating the complex mixtures of PCB congeners that are often found in environmental samples. cdc.gov The use of different stationary phases can help to resolve co-eluting congeners. For example, the separation of 2,3,4,2',4',5'-hexachlorobiphenyl (CB-138) and the interfering 2,3,5,6,3',4'-hexachlorobiphenyl (CB-163) can be achieved on a very polar bis-cyanopropylphenyl polysiloxane stationary phase. researchgate.net

For detection, the electron capture detector (ECD) is highly sensitive to halogenated compounds like PCBs. cdc.gov However, for unambiguous identification and confirmation, mass spectrometry (MS) is the preferred detection method. researchgate.net

Comprehensive two-dimensional gas chromatography (GC x GC) is an advanced technique that provides significantly enhanced separation power compared to single-column GC. nih.gov In GC x GC, two columns with different stationary phases are coupled, and the effluent from the first column is subjected to a second separation on the second column. This technique has been successfully applied to the separation of toxic non- and mono-ortho chlorinated biphenyls. nih.gov

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, ELCD)

Gas chromatography remains the cornerstone for separating individual PCB congeners from complex mixtures. The effectiveness of the analysis is greatly enhanced by the use of detectors that are highly selective for halogenated compounds.

The Electron Capture Detector (ECD) is renowned for its exceptional sensitivity to electronegative compounds, particularly those containing halogens like chlorine. This makes it a traditional and powerful tool for PCB analysis, capable of detecting congeners at picogram levels. However, the ECD's response can vary between different PCB congeners, and it identifies compounds based solely on their retention time on a single column. This can lead to ambiguity, as multiple congeners might co-elute.

The Electrolytic Conductivity Detector (ELCD) , also known as the Hall Detector, offers an alternative with high selectivity for halogen-containing compounds. srainstruments.comchromedia.org The operational principle involves a post-column reaction where the analyte is pyrolyzed under reductive conditions in a high-temperature reactor, converting organohalogens into hydrogen halide (HX) gas. srainstruments.comxylem.com This gas then dissolves in a solvent (like n-propanol), increasing the solution's electrolytic conductivity. srainstruments.comchromedia.org This change in conductivity is measured and is directly proportional to the mass of the halogen present. xylem.com The ELCD is less susceptible to matrix interferences from non-halogenated compounds compared to the ECD. U.S. EPA Method 8082A specifies the use of either ECD or ELCD for the analysis of PCBs in various matrices. epa.gov

Table 1: Comparison of Selective GC Detectors for Hexachlorobiphenyl Analysis
DetectorPrinciple of OperationSelectivityTypical Sensitivity (for Halogens)Reference
Electron Capture Detector (ECD)Measures decrease in a constant electron current caused by electronegative analytes capturing electrons.High for halogenated compounds, nitroaromatics, and other electronegative species.Low picogram (pg) to femtogram (fg) range. alphalab.com
Electrolytic Conductivity Detector (ELCD)Reductive pyrolysis of analyte to HX, which dissolves in a solvent, changing its conductivity.Very high for halogenated compounds (in halogen mode). Also capable of sulfur and nitrogen modes.Low picogram (pg) range (e.g., 5x10-13 g Cl/s). srainstruments.comchromedia.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For exceptionally complex environmental samples, one-dimensional GC may not provide sufficient resolving power to separate all co-eluting PCB congeners and matrix interferences. Comprehensive two-dimensional gas chromatography (GC×GC) addresses this limitation by significantly enhancing peak capacity and separation power. measurlabs.com

In a GC×GC system, the effluent from a primary analytical column is subjected to continuous, sequential trapping and re-injection onto a second, shorter column with a different stationary phase (e.g., a non-polar column in the first dimension and a polar or shape-selective column in the second). This two-column system allows for separations based on two independent properties, such as volatility and polarity, spreading the analytes across a two-dimensional plane. This technique is powerful enough to resolve nearly all 209 PCB congeners from one another, providing a highly detailed profile of the contamination. measurlabs.com The increased resolution minimizes the risk of misidentification due to co-elution, which is critical for accurate risk assessment, as the toxicity of PCBs varies significantly between congeners.

Mass Spectrometric Detection and Quantification Approaches

Mass spectrometry (MS) coupled with gas chromatography is the definitive technique for the identification and quantification of PCBs. It provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments, offering a much higher degree of certainty than selective detectors.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of organic pollutants. Unlike low-resolution mass spectrometry which measures nominal (integer) masses, HRMS can determine the mass of an ion with very high accuracy, typically to four or five decimal places. measurlabs.comresearchgate.net This capability allows for the calculation of a unique elemental formula for a given m/z value.

For 2,3,3',4,5,6-Hexachlorobiphenyl (C₁₂H₄Cl₆), the exact mass of the most abundant isotopic peak can be calculated with high precision. This allows it to be distinguished from other co-eluting compounds that may have the same nominal mass but a different elemental composition. This high mass accuracy is crucial for reducing false positives and provides a high degree of confidence in the identification of the target analyte in complex environmental extracts. epa.gov

Table 2: Exact Mass Data for this compound
CompoundMolecular FormulaNominal MassMonoisotopic Mass (Exact Mass)Required Mass Accuracy for Unambiguous Identification
This compoundC₁₂H₄Cl₆358 Da357.8415 Da (for isotopes ¹²C, ¹H, ³⁵Cl)Typically < 5 ppm

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate and precise quantification of organic compounds in complex matrices. The technique involves spiking the sample with a known amount of a stable, isotopically labeled version of the target analyte (e.g., containing ¹³C instead of ¹²C) prior to extraction and cleanup.

Because the labeled internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native congener to its labeled analogue. This approach effectively corrects for matrix-induced signal suppression or enhancement and variations in extraction efficiency, leading to highly accurate and robust quantification that is independent of sample recovery. thermofisher.com

Triple Quadrupole Mass Spectrometry (MS/MS) with MRM Switching for Enhanced Sensitivity

Triple quadrupole mass spectrometry (GC-MS/MS) provides a significant enhancement in selectivity and sensitivity over single quadrupole instruments. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, which involves a two-stage mass filtering process. The first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the molecular ion of this compound). This isolated ion then passes into the second quadrupole (Q2), which acts as a collision cell where the ion is fragmented. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (product ion).

This precursor-to-product ion transition is highly specific to the target analyte. By monitoring one or more of these transitions, the detector effectively filters out chemical noise from other co-eluting compounds, dramatically improving the signal-to-noise ratio and lowering detection limits. The ability to rapidly switch between different MRM transitions during a single chromatographic run allows for the simultaneous quantification of multiple PCB congeners with high sensitivity and selectivity.

Confirmation Techniques (e.g., GC/MS, GC/AED) for Analytical Rigor

To ensure the analytical rigor and defensibility of data, the initial detection of a compound is often confirmed using a secondary technique.

Gas Chromatography/Mass Spectrometry (GC/MS) is the most widely accepted method for confirmation. epa.govnih.gov Confirmation is achieved by comparing the full mass spectrum of the suspected peak to that of an authentic standard or by verifying the presence and correct ratio of multiple characteristic ions in selected ion monitoring (SIM) or MRM mode. thermofisher.comresearchgate.net

Gas Chromatography/Atomic Emission Detection (GC/AED) provides an alternative and powerful confirmation tool. The AED is an element-specific detector that atomizes the compounds eluting from the GC column in a high-energy plasma and measures the characteristic wavelengths of light emitted by the excited atoms. For a compound like this compound, the AED can simultaneously monitor the emission lines for carbon and chlorine. The detection of a signal on both the chlorine and carbon channels at the correct retention time, along with a consistent elemental ratio, provides strong evidence for the presence of a chlorinated organic compound, thus confirming the initial finding from a detector like an ECD.

Congener-Specific Analysis for Research and Monitoring

Congener-specific analysis has become the standard for the environmental monitoring of polychlorinated biphenyls (PCBs), moving beyond the limitations of older methods that quantified PCBs as commercial mixtures (e.g., Aroclors). epa.govnih.govepa.gov This approach is crucial because the environmental fate, transport, and toxicity of the 209 distinct PCB congeners vary significantly. epa.goveurofinsus.com Advanced analytical methodologies, particularly high-resolution gas chromatography (HRGC) coupled with various mass spectrometry (MS) techniques, enable the separation, identification, and quantification of individual congeners, providing a much more accurate picture of contamination and potential risk. eurofinsus.comwaters.comcdc.gov This level of detail is essential for research into the environmental behavior of specific hexachlorobiphenyls like this compound (PCB 163) and for regulatory monitoring programs that target the most toxic, dioxin-like congeners. nih.govgcms.cz

Identification and Quantification of Specific Hexachlorobiphenyl Isomers (e.g., PCB 163, PCB 156)

The accurate identification and quantification of specific hexachlorobiphenyl isomers are primarily achieved using gas chromatography (GC) coupled with mass spectrometry (MS). nih.govresearchgate.net The choice of instrumentation depends on the required selectivity and sensitivity for a given application.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of PCBs. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of the target congeners, which enhances sensitivity and selectivity compared to scanning the full mass range. epa.govjeolusa.com The U.S. Environmental Protection Agency (EPA) has developed Method 1628, which uses low-resolution GC-MS with SIM to detect all 209 PCB congeners. epa.gov This method employs isotope dilution, where carbon-13 labeled PCB congeners are spiked into the sample as internal standards, allowing for precise quantification that corrects for variations in extraction efficiency and instrument response. epa.govepa.gov

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS): For ultra-trace analysis and maximum certainty, HRGC coupled with HRMS is the preferred method. waters.comunc.edu This technique, exemplified by EPA Method 1668, offers exceptional selectivity and sensitivity by operating the mass spectrometer at a resolution high enough (>10,000) to separate the exact mass of PCB congeners from most interfering compounds. waters.comcdc.gov This is particularly important for analyzing complex environmental matrices like sediment, tissues, and industrial effluents. cdc.gov HRGC-HRMS can achieve extremely low detection limits, often in the parts-per-quadrillion (ppq) range. cdc.govunc.edu For instance, a study analyzing dioxin-like PCBs in meconium samples using GC-HRMS reported average limits of quantification (LOQ) ranging from 0.2 to 0.88 pg/g wet weight for various congeners, including PCB 156. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole GC-MS/MS is an increasingly popular alternative to HRMS. gcms.czthermofisher.com This technique provides high selectivity and sensitivity by using multiple reaction monitoring (MRM). thermofisher.comshimadzu.com In MRM, a specific precursor ion for a congener is selected in the first quadrupole, fragmented in the second, and then a specific product ion is monitored in the third. This two-stage mass filtering significantly reduces background noise and chemical interferences, allowing for reliable quantification at low levels. gcms.czthermofisher.com

The identification of a specific isomer like PCB 163 or PCB 156 is confirmed by comparing its retention time on the GC column and the ratio of its characteristic ions to those of an authentic, labeled standard. epa.gov

Reported Limits of Quantification (LOQ) for Dioxin-Like PCBs using GC-HRMS
CongenerAverage LOQ (pg/g wet weight)
PCB 1560.2 - 0.88
PCB 1230.2 - 0.88
PCB 1180.2 - 0.88
PCB 1050.2 - 0.88
PCB 1670.2 - 0.88

Data sourced from a study on meconium samples. nih.gov

Strategies for Resolving Co-elution Issues Among Congeners (e.g., PCB 138 and PCB 163)

A significant challenge in congener-specific analysis is the co-elution of two or more congeners from the GC column, where they appear as a single chromatographic peak. nih.govepa.gov This is a well-known issue for the pair this compound (PCB 163) and 2,2',3,4,4',5'-hexachlorobiphenyl (PCB 138), as they are difficult to separate on many commonly used single-column GC setups, such as those with DB-5 type stationary phases. nih.govchimia.chnih.gov Since PCB 138 is one of the six indicator PCBs often monitored for regulatory purposes, its accurate quantification is critical, necessitating effective separation from PCB 163. nih.govvscht.cz

Several advanced chromatographic strategies have been developed to address this and other co-elution problems:

Multidimensional Gas Chromatography (MDGC): This technique, also known as "heart-cutting," uses two GC columns with different stationary phases (and thus different separation selectivities) arranged in series. chimia.chacs.orgosti.gov The fraction of the eluent from the first column containing the co-eluting congeners (e.g., the PCB 138/163 peak) is selectively transferred ("heart-cut") to the second column. chimia.chosti.gov The different properties of the second column then allow for the separation of the previously co-eluting compounds. chimia.ch This approach provides complete separation and can enhance sensitivity. acs.orgosti.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a powerful extension of the multidimensional concept where the entire effluent from the first column is subjected to continuous, rapid separation on a second, shorter column. chromatographyonline.comresearchgate.net This results in a highly structured two-dimensional chromatogram with a greatly increased peak capacity, allowing for the resolution of hundreds of compounds in a single run. chromatographyonline.com Studies using GCxGC coupled with time-of-flight mass spectrometry (TOFMS) have demonstrated excellent separation of the 209 PCB congeners. researchgate.net One study found that an HT-8/BPX-50 column set successfully resolved 192 congeners, and importantly, PCB 138 was well-separated from PCB 163 in the second dimension. researchgate.net

Alternative Single-Column Phases: While many standard columns fail to separate critical pairs, the use of longer columns (e.g., 60 m) or columns with different stationary phases can achieve the desired resolution. nih.gov For example, an HT-8 column has been shown to allow for the separation of PCB 138 and PCB 163. wur.nl

Mass Spectrometric Deconvolution: In some cases where chromatographic separation is incomplete, mass spectrometry itself can offer a solution. The "mass spectrometric ortho effect" can be used to distinguish co-eluting isomers. nih.gov PCBs with chlorine atoms in the ortho positions (like PCB 138) and those without (like PCB 163) can exhibit different fragmentation patterns in the mass spectrometer. By monitoring the molecular ion versus a fragment ion (e.g., from the loss of a chlorine atom), it may be possible to discover the presence of a co-eluting pair and, in some cases, quantify them separately. nih.gov

Method Performance Evaluation: Sensitivity and Quantitative Accuracy

Evaluating the performance of an analytical method is critical to ensure that the data generated are reliable, accurate, and fit for purpose. The key performance metrics in the analysis of hexachlorobiphenyls are sensitivity and quantitative accuracy.

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected and quantified. It is typically expressed as the Limit of Detection (LOD) or the Limit of Quantification (LOQ). High-sensitivity methods are essential for environmental research, where congeners like PCB 163 may be present at ultra-trace levels.

Achieving High Sensitivity: The sensitivity of a method is determined by the entire analytical process, including sample extraction, cleanup, and the final detection technique. nih.gov HRGC-HRMS is considered the gold standard for sensitivity, capable of reaching detection limits in the picogram-per-liter (pg/L) or nanogram-per-kilogram (ng/kg) range. cdc.gov GC-MS/MS also offers excellent sensitivity that can rival HRMS for many applications. gcms.cz

Quantitative Accuracy is the closeness of a measured value to the true value. Achieving high accuracy in complex environmental samples requires meticulous control over each step of the analytical procedure.

Isotope Dilution: The most robust method for ensuring quantitative accuracy is isotope dilution mass spectrometry. epa.govunc.eduthermofisher.com By adding a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-PCB 163) at the beginning of the sample preparation, any losses during extraction and cleanup are accounted for. The final concentration is calculated based on the ratio of the response of the native congener to its labeled counterpart. epa.govthermofisher.com

Quality Control (QC): Rigorous QC procedures are mandatory. This includes the analysis of method blanks to check for contamination, laboratory control samples (spiked clean matrices) to assess accuracy and precision, and matrix spike/matrix spike duplicates to evaluate the effect of the sample matrix on the analytical results. nih.govresearchgate.net The repeatability of measurements, often expressed as the coefficient of variation between replicate samples, is also a key indicator of method performance. nih.gov

Key Techniques for Ensuring Method Performance
Performance MetricPrimary Technique/MethodDescription
Sensitivity High-Resolution Mass Spectrometry (HRMS)Provides exceptional selectivity and low detection limits by measuring the exact mass of the analyte. waters.comcdc.gov
Tandem Mass Spectrometry (MS/MS)Uses Multiple Reaction Monitoring (MRM) to filter out background noise, achieving high sensitivity and selectivity. gcms.czthermofisher.com
Quantitative Accuracy Isotope DilutionCorrects for analyte loss during sample preparation and analysis by using stable, isotopically labeled internal standards. epa.govepa.govthermofisher.com
Quality Control SamplesAnalysis of blanks, spikes, and duplicates to continuously monitor for contamination, accuracy, and precision. nih.govresearchgate.net

Environmental Remediation and Management Strategies for Pcb Contamination

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of living organisms, primarily microorganisms and plants, to degrade or transform hazardous substances into less toxic or non-toxic forms. nih.gov For PCB contamination, these technologies are broadly categorized into microbial remediation and phytoremediation.

Microbial Remediation for Soil and Sediment

Microbial remediation utilizes the diverse metabolic pathways of bacteria and fungi to break down PCBs. This can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, often in a sequential manner for effective degradation of highly chlorinated congeners like 2,3,3',4,5,6-hexachlorobiphenyl.

In the anaerobic environments of contaminated sediments, a key process for the breakdown of highly chlorinated PCBs is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which is a critical first step as it reduces the toxicity of the compound and makes it more susceptible to further degradation. epa.gov

Microorganisms in anaerobic sediments can use chlorinated compounds as electron acceptors in a process known as organohalide respiration. frontiersin.org Studies have shown that the removal of chlorine atoms occurs primarily from the meta and para positions of the biphenyl rings. epa.gov This selective dechlorination leads to the accumulation of lesser-chlorinated congeners, which are often substituted only at the ortho positions. epa.gov These dechlorination products are not only less toxic but are also more readily degraded by aerobic bacteria. epa.gov

The effectiveness of anaerobic dechlorination can be influenced by various environmental factors. For instance, the addition of substances like elemental iron or fatty acids can serve as electron donors, stimulating the activity of dechlorinating bacteria. nih.govnih.gov Research has also indicated that the concentration of sodium bicarbonate can affect the dechlorination of certain PCB congeners in sediments. nih.gov The process is often characterized by a lag phase before dechlorination begins, which can be reduced by sequential transfers of microbial cultures. nih.govresearchgate.net

Specific bacterial populations, such as those related to Dehalococcoides, have been implicated in the reductive dechlorination of PCBs in various sediment types, including estuarine, marine, and riverine environments. nih.govnih.gov These specialized microorganisms play a crucial role in initiating the breakdown of complex PCB mixtures.

Interactive Table: Factors Influencing Anaerobic Dechlorination of PCBs

FactorInfluence on DechlorinationRelevant Research Findings
Electron Donors Can enhance the rate and extent of dechlorination.Elemental iron and fatty acids have been shown to support the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) in sediment cultures. nih.govnih.gov
Nutrient Availability Can stimulate microbial growth and activity.The addition of mineral sources of nitrogen, phosphorus, and potassium can accelerate PCB degradation. nih.gov
Microbial Consortia The presence of specific dechlorinating bacteria is crucial.Dehalococcoides-like populations have been identified as key players in the dechlorination of doubly flanked chlorines from 2,3,4,5-tetrachlorobiphenyl. nih.govnih.gov
Sediment Matrix Can affect the bioavailability of PCBs to microorganisms.The presence of sediment can initially support dechlorination, but sustained activity has been observed in its absence. nih.govresearchgate.net

Following anaerobic dechlorination, the resulting lesser-chlorinated biphenyls can be further broken down through aerobic oxidative degradation in contaminated soils. This process requires the presence of oxygen and is carried out by a different set of microorganisms. epa.gov

The key enzymatic step in aerobic PCB degradation is catalyzed by dioxygenase enzymes. epa.gov These enzymes introduce oxygen into the biphenyl molecule, leading to the cleavage of the aromatic rings. The effectiveness of this process is highly dependent on the substitution pattern of the chlorine atoms. Specifically, dioxygenases require two adjacent unsubstituted carbon atoms on the biphenyl ring to initiate the attack. epa.gov Therefore, the prior removal of meta and para chlorines during anaerobic dechlorination is crucial for making the biphenyl rings susceptible to aerobic degradation. epa.gov

The efficiency of aerobic degradation can be enhanced by various biostimulation techniques. Maintaining a neutral pH, optimal salt concentrations, and ensuring an adequate supply of essential nutrients like nitrogen and phosphorus can significantly accelerate the process. nih.gov Proper aeration of the soil is also critical to ensure sufficient oxygen is available for the aerobic microorganisms. icm.edu.pl Studies have demonstrated significant reductions in the content of various PCB congeners in soil over several months of aerobic bioremediation. icm.edu.pl

Interactive Table: Biodegradation of Hexachlorobiphenyls in Soil over Time

Time (Months)Average Reduction in Hexachlorobiphenyls (%)
245.1
450.7
683.9
Data derived from a study on the bioremediation of PCB-contaminated soil. icm.edu.pl

The use of specific microbial strains with known PCB-degrading capabilities, a practice known as bioaugmentation, can significantly enhance the efficiency of bioremediation. nih.gov Among the various bacteria identified for their bioremediation potential, species of the genus Alcaligenes have shown versatile capabilities in degrading a range of pollutants, including phenols, polyaromatic hydrocarbons, and pesticides. nih.gov

Genome sequencing of strains like Alcaligenes faecalis subsp. phenolicus MB207 has revealed the presence of numerous genes associated with the degradation of xenobiotic compounds, providing a genetic basis for their bioremediation potential. nih.gov While direct studies on the degradation of this compound by Alcaligenes sp. are specific, their known ability to degrade other persistent organic pollutants suggests they could be valuable candidates for the bioremediation of PCB-contaminated sites. The success of bioaugmentation relies on the survival and metabolic activity of the introduced strains in the contaminated environment. nih.gov

Phytoremediation Approaches

Phytoremediation is an emerging and cost-effective technology that utilizes plants and their associated microorganisms to clean up contaminated environments. nih.gov For organic pollutants like PCBs, phytoremediation can involve several processes, including the uptake and accumulation of contaminants within plant tissues (phytoextraction), transformation of pollutants by plant enzymes (phytotransformation), and the degradation of contaminants in the root zone by microbial activity (rhizodegradation). nih.gov

Plants have demonstrated the ability to take up and, in some cases, metabolize various environmental pollutants, including PCBs. researchgate.net The efficiency of plant uptake of PCBs is generally inversely related to the degree of chlorination, meaning that less chlorinated congeners are more readily taken up than highly chlorinated ones. nih.gov However, studies have detected a range of PCB congeners, from tetrachloro- to nonachlorobiphenyls, in the root and shoot tissues of various plant species grown in contaminated soil. nih.gov

Once inside the plant, PCBs can undergo biotransformation. Research has shown that plant cell cultures can transform lower chlorinated PCBs into hydroxylated metabolites. frontiersin.org In vivo studies with whole plants, such as poplars and switchgrass, have demonstrated the ability to metabolize 3,3′,4,4′-tetrachlorobiphenyl (CB77), a compound structurally related to this compound. nih.govconsensus.appresearchgate.net This metabolism can involve hydroxylation, where a hydroxyl group is added to the biphenyl structure, and even dechlorination with rearrangement of chlorine atoms. nih.govconsensus.app The specific metabolic pathways and the extent of transformation can be plant-specific. nih.govconsensus.appresearchgate.net For instance, poplar plants were found to hydroxylate CB77, while switchgrass did not show this capability. nih.govconsensus.app

The uptake and translocation of PCBs within plants are influenced by the high hydrophobicity of these compounds. frontiersin.org Higher-chlorinated PCBs tend to be more strongly sorbed to soil and sediments, making them less available for plant uptake. frontiersin.org Consequently, the metabolism of PCBs by plants is often limited to lower chlorinated congeners. frontiersin.org

Integrated Bioremediation and Phytoremediation Systems

The integration of bioremediation and phytoremediation presents a promising, nature-based solution for addressing soils contaminated with persistent organic pollutants like this compound. This approach leverages the synergistic relationship between plants and microorganisms to enhance the degradation of these recalcitrant compounds. nih.govzenodo.orgmdpi.com

Phytoremediation employs green plants to remove, degrade, or contain contaminants. nih.gov Plants can absorb PCBs, including highly chlorinated congeners, from the soil through their roots and transport them to other tissues, a process known as phytoextraction. mdpi.com Furthermore, plants can release enzymes, such as peroxidases and dehydrogenases, into the rhizosphere (the soil region around the roots), which can initiate the breakdown of PCBs. mdpi.com

However, the efficacy of phytoremediation alone is often limited by the slow pace of plant-based degradation and the fact that plants typically cannot mineralize highly chlorinated PCBs completely. frontiersin.orgnih.gov This can lead to the accumulation of toxic metabolites. nih.gov To overcome these limitations, phytoremediation is often combined with microbial bioremediation. nih.gov The root exudates from plants can stimulate the growth and activity of indigenous soil microorganisms that are capable of degrading PCBs. nih.govmdpi.com This plant-assisted bioremediation, or rhizoremediation, creates a favorable environment for microbes to break down complex PCB molecules that have been made more bioavailable by plant root activities. mdpi.com

Research has explored the use of specific plant-microbe combinations, such as legumes with their associated rhizobia, to boost remediation efficiency. mdpi.com Additionally, emerging approaches involve the use of genetically modified plants and bacteria with enhanced degradative capabilities. nih.govnih.gov Another strategy to make these systems more economically viable is the use of biofuel crops, which can produce biomass for energy generation while simultaneously cleaning the contaminated site. nih.gov

Despite its potential, the integrated approach has limitations. The process is generally slow, and its effectiveness can be reduced for highly chlorinated PCBs like this compound, which are more resistant to degradation. frontiersin.org

Physical and Chemical Remediation Techniques

For sites heavily contaminated with PCBs such as this compound, physical and chemical remediation techniques are often employed due to their higher efficiency and faster action compared to biological methods. frontiersin.orgnih.gov These technologies aim to either destroy the PCB molecule or permanently sequester it to prevent environmental exposure.

In-situ and Ex-situ Treatment Options

Remediation strategies can be broadly categorized as in-situ (in place) or ex-situ (requiring excavation). researchgate.net

Ex-situ treatments involve the removal of contaminated soil or sediment for treatment at another location. researchgate.net The most common ex-situ methods for PCB contamination are:

Incineration: High-temperature burning of the contaminated material to destroy the PCBs. This is a highly effective but often costly solution. nih.gov

Landfilling: Disposing of the contaminated soil in specially designed hazardous waste landfills. This is often referred to as a "dig and dump" approach and is a containment strategy rather than a destruction one. nih.govepa.gov

In-situ treatments are applied directly to the contaminated material in its original location, avoiding the costs and risks associated with excavation and transport. nih.gov In-situ options include:

Chemical Treatment: Involves the application of chemical reagents to the soil to degrade or immobilize the PCBs.

Activated Carbon Application: In-situ application of activated carbon to contaminated sediments has been shown to be effective in reducing the bioavailability of PCBs by 75-95%. clu-in.org The carbon binds the PCBs, making them less available to organisms in the food web.

The choice between in-situ and ex-situ methods depends on a variety of site-specific factors, including the type and concentration of the contaminant, the geology of the site, cost, and regulatory requirements. nih.gov

Thermal and Advanced Chemical Processes for Decontamination

A range of aggressive treatment technologies are available for the destruction of PCBs.

Thermal Processes: These methods use heat to destroy or separate PCBs from the contaminated medium.

Incineration: This remains a primary method for PCB destruction, typically requiring temperatures exceeding 1,200°C to ensure complete breakdown of the stable PCB molecule and prevent the formation of other toxic byproducts like dioxins and furans. hyprowira.com

Thermal Desorption: This is an ex-situ process where contaminated soil is heated to volatilize the PCBs, which are then collected and treated in a separate unit. clu-in.org This method effectively separates the contaminants from the soil.

Pyrolysis and Gasification: These processes involve heating the waste in low-oxygen environments to break down the PCBs. hyprowira.com

Molten Salt Oxidation: This technique uses a bath of molten salt at high temperatures to destroy organic contaminants. clu-in.org

Advanced Chemical Processes: These technologies use chemical reactions to break down the chlorine-carbon bonds in the PCB molecule.

Supercritical Water Oxidation: This process uses water at high temperature and pressure, where its properties change to become a powerful solvent for organic compounds, facilitating their oxidation. pops.int

Chemical Dehalogenation: Processes like base-catalyzed decomposition use chemical reagents to strip chlorine atoms from the biphenyl structure. clu-in.org

Solvated Electron Technology: This is another chemical reduction process for decontaminating PCB-containing materials. clu-in.org

These advanced thermal and chemical methods can achieve very high destruction efficiencies, often between 78% and 99%. frontiersin.org However, they are generally associated with high operational costs. frontiersin.org

Stabilization Techniques for Contaminated Media (e.g., Quicklime (B73336) Treatment)

Stabilization/Solidification (S/S) is a remediation approach that aims to immobilize contaminants within a solid matrix, reducing their leachability and bioavailability. This method has been selected as the remedial action for PCB-contaminated soils at numerous Superfund sites. epa.gov

One material that has been investigated for this purpose is quicklime (calcium oxide, CaO) . Early reports suggested that quicklime might also have a destructive effect on PCBs. However, subsequent research has largely refuted this claim. epa.gov

A study conducted by the U.S. Environmental Protection Agency (EPA) on synthetic soils spiked with PCB congeners found that treatment with quicklime did not lead to a significant decomposition of the PCBs. epa.gov While trace amounts of dechlorinated byproducts were detected, they were stoichiometrically insignificant. epa.gov Analysis of an archived field sample that had been treated in-situ with lime still revealed the presence of Aroclors 1242 and 1254 at a concentration of 200 ppm, further suggesting that quicklime alone is not an effective treatment for PCB destruction. epa.gov Another study found that a significant loss of PCBs in the presence of quicklime only occurred at high temperatures (above 200°C), and even then, the ultimate fate of the PCBs was not determined. iaea.org

Therefore, while quicklime can be a component of a stabilization/solidification mixture to improve the physical characteristics of the waste and contain it, it is not considered a standalone treatment for destroying this compound or other PCBs. epa.govunt.edu

Monitoring and Assessment of Remediation Efficacy

Effective remediation of a PCB-contaminated site requires a robust monitoring and assessment program to ensure the chosen technology is performing as expected and that cleanup goals are met. frontiersin.org This process is crucial, as many remediation efforts, particularly bioremediation, require long-term oversight. frontiersin.org

The assessment of remediation efficacy involves several key components:

Evaluating Destruction/Removal Efficiency: This requires continuous sampling of the contaminated media (soil, sediment, water) and analysis to determine the reduction in PCB concentrations over time. frontiersin.org For instance, a study on bioretention systems for stormwater treatment measured total PCB removal rates ranging from 63.74% to 99.75% over 25 months. wa.gov

Assessing Reliability and Environmental Impact: The evaluation must consider the stability of the remediation process and any potential negative environmental impacts associated with the technology itself. frontiersin.org

Long-Term Data Collection: Time-series analysis based on consistent sampling is necessary to confirm the long-term effectiveness and reliability of the remediation strategy. frontiersin.org

Tracking and Reporting: Regulatory bodies like the U.S. EPA track remediation activities. For example, the EPA monitors the number of notifications received for self-implementing cleanups and the number of approvals issued for risk-based cleanups under the Toxic Substances Control Act (TSCA). epa.gov Between fiscal years 2019 and 2023, the EPA tracked a significant number of PCB remediation waste cleanups nationwide. epa.gov

The choice of monitoring parameters and frequency depends on the remediation technology being used and the specific regulatory requirements for the site. For example, after treatment with quicklime, analysis would focus not only on the parent PCB congeners but also on potential dechlorination products and the leachability of any remaining contaminants. epa.goviaea.org

Regulatory Frameworks and Management Policies for PCB Contamination

The management of PCBs, including this compound, is governed by a comprehensive set of national and international regulations designed to protect human health and the environment from their toxic effects.

In the United States, the primary legislative instrument is the Toxic Substances Control Act (TSCA) of 1976 , which banned the manufacture, processing, and distribution in commerce of PCBs. clu-in.orgnih.gov The U.S. Environmental Protection Agency (EPA) is responsible for implementing the PCB regulations, which are detailed in Title 40 of the Code of Federal Regulations (CFR), Part 761 . epa.gov These regulations establish strict requirements for the use, cleanup, storage, and disposal of PCBs. nih.govepa.gov

Key U.S. federal regulations and policies include:

Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA or Superfund): PCBs are designated as a hazardous substance under CERCLA, which gives the EPA the authority to clean up contaminated sites. clu-in.orgnih.gov

Superfund Amendments and Reauthorization Act (SARA): Under SARA Title III, facilities holding PCBs above certain thresholds must report their releases annually. clu-in.org

Clean Water Act (CWA): PCBs are regulated under the CWA, which has led to the issuance of hundreds of fish consumption advisories in numerous states due to PCB contamination in water bodies. clu-in.orgnih.gov

PCB Remediation Waste Management: The regulations (40 CFR § 761.61) provide three main options for managing PCB remediation waste: a self-implementing option with prescribed cleanup levels, a performance-based disposal option, and a risk-based option that requires EPA approval. epa.gov

Internationally, PCBs are addressed by multilateral environmental agreements:

The Stockholm Convention on Persistent Organic Pollutants (POPs): This is a global treaty to protect human health and the environment from POPs. Parties to the convention are required to phase out the use of PCB-containing equipment and manage PCB wastes in an environmentally sound manner.

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal: This convention regulates the international movement of hazardous wastes, including those containing PCBs, to ensure they are managed and disposed of properly. cpri.res.in

These regulatory frameworks provide the legal impetus and procedural guidance for the remediation and management of sites contaminated with PCBs, ensuring that cleanup activities are conducted in a manner that is protective of public health and the environment. epa.gov

Research Gaps and Future Research Directions on Hexachlorobiphenyls

In-depth Elucidation of Specific Congener-Specific Metabolic and Degradation Pathways

A significant research gap exists in the detailed understanding of how specific PCB congeners, such as 2,3,3',4,5,6-hexachlorobiphenyl, are metabolized and degraded in various organisms and environmental compartments. While the metabolism of some hexachlorobiphenyls (HCBs) has been studied, data for many individual congeners are lacking. For instance, studies on human hepatic microsomes have shown that the metabolism of HCBs is a critical determinant of their accumulation in adipose tissue. nih.gov Research has demonstrated that while some HCBs are metabolized by cytochrome P-450 dependent enzymatic activities, others, like 2,2',4,4',5,5'-hexachlorobiphenyl (B50431), are not, leading to their predominance in human tissues. nih.gov

The metabolic fate of a PCB congener is highly dependent on its chlorine substitution pattern. Congeners with adjacent unsubstituted carbon atoms are more susceptible to metabolism. The metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702), for example, results in the formation of two major hydroxylated metabolites. nih.gov However, for many other HCBs, including this compound, the specific metabolic pathways, the enzymes involved, and the resulting metabolites have not been thoroughly characterized. Future research should focus on:

Identifying the specific cytochrome P450 isozymes responsible for the metabolism of this compound and other less-studied congeners.

Characterizing the full suite of metabolites formed from the biotransformation of this congener in different species, including humans, wildlife, and microorganisms.

Investigating the role of microbial degradation in the environmental fate of this compound, both in aerobic and anaerobic conditions. Understanding these pathways is crucial for predicting its persistence and potential for bioaccumulation.

Comprehensive Understanding of AhR-Independent Toxicological Mechanisms and Their Ecological Relevance

The toxic effects of many PCBs, particularly the dioxin-like congeners, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.gov However, a growing body of evidence suggests that many PCBs, including non-dioxin-like congeners, can exert significant toxicity through AhR-independent mechanisms. wikipedia.org For this compound, which is not considered a potent AhR agonist, a comprehensive understanding of its alternative toxicological pathways is a critical research need.

Research has shown that some PCBs can disrupt cellular calcium homeostasis and inhibit intercellular communication, which are AhR-independent mechanisms that can contribute to tumor promotion. wikipedia.org Furthermore, exposure to certain PCB mixtures has been linked to metabolic disorders like non-alcoholic fatty liver disease, diabetes, and obesity, effects that may not be solely explained by AhR activation. wikipedia.org

Future research should prioritize:

Investigating the specific molecular targets and signaling pathways affected by this compound that are independent of AhR activation. This includes its effects on intracellular signaling, membrane function, and epigenetic modifications.

Elucidating the role of this congener in neurotoxicity and developmental effects , as these are known outcomes of PCB exposure that can occur through various mechanisms.

Assessing the ecological relevance of these AhR-independent toxicological effects by studying their impact on sensitive species and at different trophic levels within ecosystems.

Development of Novel and Highly Sensitive Analytical Techniques for Trace Level Detection and Isomer-Specific Characterization

Accurate assessment of the environmental distribution and toxicological risk of this compound is hampered by analytical challenges. While methods for PCB analysis exist, there is a continuous need for more sensitive and specific techniques, especially for detecting trace levels and resolving co-eluting congeners.

The complexity of PCB mixtures, which can contain numerous congeners with varying properties, presents a significant analytical hurdle. nih.gov Incomplete resolution of congeners can lead to inaccurate quantification and misinterpretation of toxicological data. nih.gov Therefore, the development of advanced analytical methods is paramount.

Key areas for future research in this domain include:

Developing and validating novel chromatographic techniques , such as multi-dimensional gas chromatography (GCxGC), coupled with high-resolution mass spectrometry (HRMS), to improve the separation and identification of individual hexachlorobiphenyl isomers.

Creating more effective sample preparation and extraction methods to enhance the recovery of trace levels of this compound from complex environmental matrices like sediment, biota, and air.

Exploring the use of biosensors and other rapid screening tools for the high-throughput analysis of this congener in a large number of samples, which would be invaluable for large-scale environmental monitoring programs.

Innovation in Sustainable and Cost-Effective Remediation Technologies

The persistent and bioaccumulative nature of hexachlorobiphenyls necessitates the development of effective and sustainable remediation technologies for contaminated sites. While several remediation approaches exist, many are costly, energy-intensive, or have limited applicability.

Future research in remediation should focus on innovative and environmentally friendly solutions. This includes:

Advancing bioremediation techniques by identifying and engineering microorganisms with enhanced capabilities to degrade this compound. This could involve exploring the metabolic potential of novel microbial consortia or genetically modifying known degraders.

Investigating phytoremediation strategies using plants that can accumulate and/or degrade this congener. This approach offers a potentially low-cost and aesthetically pleasing option for large, low-concentration contaminated areas.

Developing and optimizing novel chemical and physical remediation methods , such as the use of nanomaterials for catalytic degradation or advanced oxidation processes that can completely mineralize the compound, thereby preventing the formation of toxic byproducts. A focus on cost-effectiveness and scalability will be crucial for the practical application of these technologies.

Refinement of Ecological Risk Assessment Models Incorporating Detailed Congener-Specific Data and Trophic Dynamics

Current ecological risk assessments for PCBs often rely on data from commercial mixtures or a limited number of "indicator" congeners. This approach can be imprecise because it fails to account for the significant differences in the toxicokinetics and toxicodynamics of individual congeners. nih.gov

To improve the accuracy of risk assessments, it is essential to incorporate detailed, congener-specific data for compounds like this compound. This requires a more sophisticated modeling approach that considers the unique behavior of this congener in the environment.

Future research should aim to:

Develop and validate comprehensive ecological risk assessment models that explicitly include congener-specific parameters for bioaccumulation, biomagnification, and toxicity.

Integrate detailed trophic dynamic data into these models to better predict the transfer and effects of this compound through food webs. This includes considering factors such as species-specific feeding habits, metabolic rates, and trophic positions.

By addressing these research gaps, the scientific community can develop a more complete and accurate understanding of the risks posed by this compound, leading to more effective management and protection of human and environmental health.

Q & A

Q. What are the optimal analytical methods for quantifying 2,3,3',4,5,6-Hexachlorobiphenyl in environmental samples?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with isotope dilution, employing certified standard solutions (e.g., 100 µg/mL in hexane or isooctane) for calibration. Ensure column selectivity (e.g., DB-5MS) to resolve co-eluting congeners. Validate recovery rates using deuterated analogs (e.g., 2,3,3',4,5,5'-Hexachlorobiphenyl-d3) to correct for matrix effects .

Q. How should researchers handle regulatory compliance for this compound under chemical control laws?

Methodological Answer: Classified as a "First-Class Specified Chemical Substance" under Japan’s Chemical Substances Control Law, its use requires prior certification. Maintain documentation for procurement, storage, and disposal. Use sealed vials and conduct analyses in fume hoods to minimize exposure .

Q. What solvents are recommended for preparing stable standard solutions?

Methodological Answer: Nonpolar solvents like hexane or isooctane are preferred due to their low reactivity and compatibility with GC-MS. Avoid toluene-nonane mixtures unless specified for specific PCB congener separations. Store solutions at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can isomer-specific resolution of this compound be achieved in complex matrices?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with electron capture negative ionization (ECNI) to distinguish isotopic patterns. Pair with multidimensional GC (GC×GC) to separate structurally similar isomers (e.g., PCB-160 vs. PCB-159). Validate using certified reference materials (CRMs) with defined isomer profiles .

Q. What experimental designs address discrepancies in physicochemical parameter measurements (e.g., vapor pressure, solubility)?

Methodological Answer: Use quantitative structure-property relationship (QSPR) models to predict parameters like log KOW or Henry’s law constants. Cross-validate with experimental data from headspace analysis (for vapor pressure) and generator-column techniques (for aqueous solubility). Address outliers via interlaboratory comparisons .

Q. How do researchers model the environmental fate of this compound in aquatic systems?

Methodological Answer: Incorporate fugacity-based models using input parameters such as log KOW (6.63–6.86) and biodegradation half-lives. Validate with sediment core studies to assess historical deposition patterns. Use stable isotope tracers (e.g., <sup>13</sup>C-labeled analogs) to track bioaccumulation in food webs .

Q. What in vitro systems are suitable for studying its metabolic pathways?

Methodological Answer: Use primary hepatocyte cultures or microsomal fractions (e.g., rat CYP450 enzymes) to identify hydroxylated metabolites. Quantify using LC-MS/MS with deuterated internal standards. Compare metabolic rates with structurally related PCBs (e.g., PCB-156) to infer structure-activity relationships .

Q. How can isotopic labeling improve tracing of this compound in toxicokinetic studies?

Methodological Answer: Synthesize deuterated analogs (e.g., 2,3,3',4,5,5'-Hexachlorobiphenyl-d3) via Ullmann coupling with deuterated precursors. Use these in mass spectrometry to differentiate endogenous vs. exogenous compounds in tissue distribution studies. Validate isotopic purity via nuclear magnetic resonance (NMR) .

Data Contradiction and Validation

Q. How should conflicting solubility or toxicity data be resolved?

Methodological Answer: Replicate experiments under standardized conditions (e.g., OECD Test Guideline 105 for water solubility). Perform meta-analyses of published data to identify outliers. Use consensus values from authoritative sources like the CRC Handbook or WHO reports .

Q. What protocols ensure reproducibility in congener-specific PCB analysis?

Methodological Answer: Adopt ISO 17025-accredited methods for sample extraction (e.g., Soxhlet with hexane:acetone) and clean-up (silica gel/Florisil columns). Participate in proficiency testing programs (e.g., QUASIMEME) to benchmark lab performance against interlaboratory data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3',4,5,6-Hexachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,3',4,5,6-Hexachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.